![molecular formula C16H17NO4S B5304365 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid](/img/structure/B5304365.png)
2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation. Specifically, it inhibits JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid can prevent the activation of T cells, which play a key role in the immune response and inflammation. This can lead to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. It has also been shown to be well-tolerated and have a favorable safety profile in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid is that it has been extensively studied in preclinical and clinical trials, and its mechanism of action is well-understood. This makes it a promising candidate for further research and development. However, one limitation is that it is a small molecule drug, which may limit its effectiveness in treating certain autoimmune diseases.
Direcciones Futuras
There are several future directions for research on 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid. One area of interest is its potential use in treating other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of interest is developing new formulations of the drug that may increase its effectiveness or improve its delivery to target tissues. Additionally, further research is needed to better understand the long-term safety and efficacy of 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid in clinical settings.
Métodos De Síntesis
The synthesis of 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid involves several steps, including the formation of an amide bond between cyclopentylamine and 2,5-dioxopyrrolidine-3-thiol, followed by the reaction of the resulting intermediate with 2-bromo-5-methylbenzoic acid. The final product is obtained through purification and crystallization processes. This method has been optimized to produce high yields of pure 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid.
Aplicaciones Científicas De Investigación
2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid has been extensively studied for its potential use in treating autoimmune diseases, particularly rheumatoid arthritis and psoriasis. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that lead to inflammation. By inhibiting JAK activity, 2-[(1-cyclopentyl-2,5-dioxo-3-pyrrolidinyl)thio]benzoic acid can reduce inflammation and prevent damage to tissues in the affected areas.
Propiedades
IUPAC Name |
2-(1-cyclopentyl-2,5-dioxopyrrolidin-3-yl)sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c18-14-9-13(15(19)17(14)10-5-1-2-6-10)22-12-8-4-3-7-11(12)16(20)21/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEKDAKZJVHTAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Cyclopentyl-2,5-dioxoazolidin-3-ylthio)benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.